Methyl isobutyl sulfide

Descripción

Overview of Aliphatic Thioethers in Chemical Science

Thioethers, also known as sulfides, are a class of organosulfur compounds with the general structure R-S-R', where R and R' are alkyl or aryl groups. libretexts.org In aliphatic thioethers, both R and R' are alkyl groups. These compounds are the sulfur analogs of ethers. libretexts.org The C-S-C bond angle in thioethers is typically around 99°, and the C-S bond lengths are approximately 180 pm. libretexts.org

A key characteristic of volatile thioethers is their strong, often unpleasant, odor. libretexts.org Physically, they are less volatile and have higher melting points compared to their ether counterparts, a consequence of the greater polarizability of the sulfur atom. libretexts.org While ethers can form hydrogen bonds with protic solvents, making them somewhat soluble in water, the hydrogen bonding capability of thioethers is less significant. brainkart.commasterorganicchemistry.com

The chemistry of thioethers is centered around the sulfur atom, which possesses two lone pairs of electrons, making it a nucleophilic center. brainkart.com This nucleophilicity allows thioethers to participate in a variety of chemical reactions, including alkylation to form sulfonium salts and oxidation to sulfoxides and sulfones. vulcanchem.com The sulfur atom can also stabilize a negative charge on an adjacent carbon, rendering the protons on that carbon more acidic compared to those in similar ethers. brainkart.com

The synthesis of thioethers is a significant area of research in organic chemistry, with numerous methods developed for the formation of the carbon-sulfur bond. tandfonline.com These methods are crucial for the preparation of a wide range of sulfur-containing molecules with applications in pharmaceuticals and materials science. researchgate.netresearchweb.uz

Contextualization of Methyl Isobutyl Sulfide within Alkyl Sulfide Research

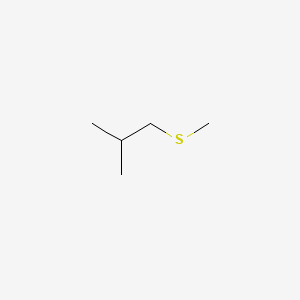

This compound, with the chemical formula C5H12S, is an aliphatic thioether. nih.gov Its IUPAC name is 2-methyl-1-(methylthio)propane. nih.gov It is also known by other synonyms such as isobutyl methyl sulfide and 4-methyl-2-thiapentane. nih.govnist.gov

Research into alkyl sulfides like this compound is driven by their presence in various natural and industrial processes and their utility as building blocks in organic synthesis. researchgate.net The study of their physical and chemical properties, including their chromatographic behavior and spectroscopic data, is essential for their identification and quantification in complex mixtures. hpst.czrsc.orgshimadzu.com Gas chromatography, often coupled with sulfur-selective detectors like the sulfur chemiluminescence detector (SCD) or flame photometric detector (FPD), is a common analytical technique for separating and identifying sulfur compounds. hpst.czrsc.orgshimadzu.com

Research Gaps and Future Directions in this compound Studies

While general information on aliphatic thioethers is available, specific, in-depth research focused solely on this compound appears to be limited. Much of the available data comes from broader studies on sulfur compounds or as entries in chemical databases. nih.govnist.gov

Future research could focus on several key areas:

Detailed Mechanistic Studies: A thorough investigation into the mechanisms of its reactions, such as oxidation and alkylation, would provide a deeper understanding of its chemical behavior.

Advanced Spectroscopic Analysis: Comprehensive analysis using modern spectroscopic techniques, including advanced NMR and mass spectrometry methods, would offer a more complete characterization of the molecule.

Catalytic Applications: Exploring the potential of this compound or its derivatives as ligands in catalysis could open up new applications.

Material Science Precursor: Investigating its use as a precursor for the synthesis of novel sulfur-containing polymers or materials could be a fruitful area of research. zju.edu.cn

Biological Activity: While many thioethers have been investigated for their biological activities, specific studies on this compound are lacking. researchgate.net Screening for potential biological or pharmacological effects could reveal new avenues for its application.

A more concentrated research effort on this compound would contribute valuable knowledge to the broader field of organosulfur chemistry and potentially uncover novel applications for this compound.

Compound Names Mentioned

Propiedades

IUPAC Name |

2-methyl-1-methylsulfanylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12S/c1-5(2)4-6-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVGFIKOUAFDOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40294603 | |

| Record name | Methyl isobutyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5008-69-5 | |

| Record name | Isobutyl methyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005008695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyl methyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl isobutyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl methyl sulfide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XD9E7MGV67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Basic Research Questions

Q. What are the validated spectroscopic methods for characterizing Methyl isobutyl sulfide, and how are spectral artifacts minimized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is standard for structural confirmation, with deuterated chloroform (CDCl₃) as a solvent to avoid proton interference. Gas Chromatography-Mass Spectrometry (GC-MS) quantifies purity and identifies volatile impurities. To minimize artifacts, ensure samples are degassed and analyzed under inert atmospheres. Calibration with certified reference materials (CRMs) is critical for accuracy .

Q. What experimental protocols ensure reproducibility in synthesizing this compound?

- Methodological Answer : Synthesis via nucleophilic substitution (e.g., reaction of sodium sulfide with methyl isobutyl bromide) requires strict control of stoichiometry, temperature (±1°C), and reaction time. Document solvent purity (e.g., anhydrous THF), catalyst use (e.g., phase-transfer catalysts), and post-reaction purification (e.g., fractional distillation). Full procedural transparency, including side-product profiles, must be reported to enable replication .

Q. How are degradation pathways of this compound investigated under environmental conditions?

- Methodological Answer : Accelerated degradation studies use UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC) to monitor photolysis/hydrolysis. Control experiments with radical scavengers (e.g., tert-butanol for hydroxyl radicals) isolate degradation mechanisms. Data should include kinetic models (e.g., pseudo-first-order rate constants) and Arrhenius plots for activation energy calculations .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties (e.g., vapor pressure, solubility) of this compound be systematically addressed?

- Methodological Answer : Conduct meta-analyses of literature data to identify outliers, followed by standardized re-measurements using static vapor-pressure apparatus or gravimetric solubility chambers. Statistical tools (e.g., Grubbs’ test for outliers) and uncertainty quantification (Monte Carlo simulations) reconcile discrepancies. Report confidence intervals and calibration traceability to NIST standards .

Q. What mechanistic insights can computational chemistry provide into the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p) basis set) model transition states and binding energies in catalytic cycles. Compare computed activation barriers with experimental kinetic data (e.g., Eyring plots) to validate mechanisms. Solvent effects are incorporated via implicit models (e.g., COSMO-RS) .

Q. How should researchers design experiments to investigate the role of this compound in cross-coupling reactions with conflicting yield reports?

- Methodological Answer : Employ Design of Experiments (DoE) methodologies (e.g., factorial design) to test variables like catalyst loading, solvent polarity, and temperature. Use ANOVA to identify significant factors. Validate findings with in situ Fourier-Transform Infrared Spectroscopy (FTIR) to monitor intermediate formation .

Q. What strategies are effective for isolating and identifying trace-level degradation products of this compound in complex matrices?

- Methodological Answer : Solid-Phase Microextraction (SPME) coupled with GC-MS/TOF enhances sensitivity for trace analytes. Isotopic labeling (e.g., ³⁴S) differentiates degradation products from background noise. Data interpretation should include fragmentation pattern libraries (e.g., NIST Mass Spectral Database) and multivariate analysis (PCA) for peak deconvolution .

Methodological Best Practices

Q. How to ensure rigorous peer review of studies involving this compound’s environmental impact?

- Methodological Answer : Adhere to COSMOS-E guidelines for systematic reviews: define inclusion/exclusion criteria (e.g., studies with ICP-MS validation), assess risk of bias via ROBINS-I tool, and perform sensitivity analyses. Transparently report funding sources and instrumentation limits (e.g., detection thresholds) .

Q. What statistical approaches resolve sampling bias in ecotoxicological studies of this compound?

- Methodological Answer : Use stratified random sampling to account for environmental heterogeneity (e.g., soil pH gradients). Apply bootstrapping to estimate confidence intervals for LC₅₀ values. Report effect sizes (Cohen’s d) rather than p-values alone to contextualize biological significance .

Tables for Key Data

| Property | Standard Method | Common Pitfalls | Reference |

|---|---|---|---|

| Boiling Point | Dynamic distillation with digital manometry | Inadequate temperature calibration | |

| Log P (Octanol-Water) | Shake-flask method with HPLC analysis | Phase separation artifacts | |

| Reaction Yields | Internal standard calibration (GC-FID) | Unaccounted catalyst deactivation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.